molecular formula C9H18N2O2 B3106123 (3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide CAS No. 1567895-75-3

(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide

Cat. No. B3106123
CAS RN: 1567895-75-3
M. Wt: 186.25 g/mol
InChI Key: HAFLYGPOCOJZEQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide, also known as 3-hydroxypropylpiperidine-3-carboxamide, is a chemical compound with potential applications in a variety of scientific and medical fields. It is a white, crystalline solid with a melting point of 119-122°C and a boiling point of 261-263°C. The chemical formula of 3-hydroxypropylpiperidine-3-carboxamide is C9H17NO3. It is a derivative of piperidine and is closely related to the neurotransmitter, acetylcholine. This compound has been studied for its potential applications in drug design, biochemistry, pharmacology, and medical research.

Scientific Research Applications

Synthesis and Chemical Properties

  • (3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide is used in the synthesis of novel chemical compounds. For instance, it has been involved in the efficient synthesis of 5,7-diarylpyrido[4,3-d]pyrimidines, which are synthesized using related piperidine carboxamides (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
  • This compound is also used in palladium-catalyzed aminocarbonylation reactions. Piperidines with ester functionality, such as related piperidine carboxamides, have been used as N-nucleophiles in these reactions (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Pharmacological Research

  • In the field of pharmacology, analogs of piperidine carboxamides have been explored as potential antiarrhythmic agents. For example, N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides have shown activity against aconitine-induced arrhythmia (Hankovszky, Hideg, Bódi, & Frank, 1986).
  • Similarly, derivatives of piperidine-4-yl-aminopyrimidines, particularly 3-carboxamides, have been investigated as inhibitors for HIV-1 reverse transcriptase, showing potency against wild-type HIV-1 and a range of resistant mutant viruses (Tang et al., 2010).

Antibacterial Applications

  • Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives synthesized using reactions involving related piperidine compounds have been evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).

properties

IUPAC Name

(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLYGPOCOJZEQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.